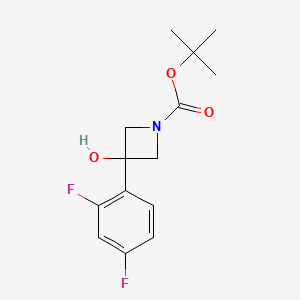

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Description

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a 2,4-difluorophenyl group and a hydroxyl group at the 3-position. The tert-butyl carbamate group at the 1-position enhances steric protection and modulates solubility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of azetidines and fluorinated aromatic systems, which often improve metabolic stability and target binding .

Properties

IUPAC Name |

tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-5-4-9(15)6-11(10)16/h4-6,19H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVHVARAUOJCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino alcohols under acidic conditions. The difluorophenyl group is then introduced through a substitution reaction, and the tert-butyl group is added using tert-butylating agents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine: Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is being investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Differences :

- Fluorine Substitution: The target compound features a 2,4-difluorophenyl group, while analogs like tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate () have a single fluorine.

- Alkyl vs. Halogen Substitution : In tert-butyl 3-(3-ethyl-4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate (), the 3-ethyl group introduces steric bulk, which may reduce rotational freedom and alter binding kinetics compared to the smaller fluorine atoms in the target compound.

Table 1: Substituent and Molecular Properties

*LogP values estimated using fragment-based methods.

Ring System Modifications

Azetidine vs. Pyrrolidine Analogs :

- Ring Size : The target compound’s azetidine (4-membered ring) offers conformational rigidity compared to pyrrolidine (5-membered) analogs like (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (). Larger rings may increase flexibility but reduce target selectivity.

- Functional Groups : The pyrrolidine analog in includes a carboxylic acid group, introducing acidity (pKa ~4-5) and hydrogen-bonding capacity absent in the target compound.

Table 2: Ring System and Functional Group Comparison

Table 3: Hazard Comparison

Biological Activity

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₇F₂NO₃

- Molecular Weight : 285.29 g/mol

- CAS Number : 1227617-37-9

The compound features a tert-butyl group, a hydroxyazetidine ring, and a difluorophenyl substituent, which contribute to its pharmacological profile.

Synthesis

The synthesis of Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of 3-bromo-1,2-difluorobenzene with n-butyllithium followed by the addition of Boc-protected azetidinone. This method allows for high yields and purity of the desired product through careful control of reaction conditions .

Research indicates that this compound may act as an inhibitor in various biological pathways. Its structure suggests potential interactions with specific receptors or enzymes involved in disease processes, particularly in inflammatory and oncogenic pathways.

Pharmacological Studies

- Anti-inflammatory Activity : Preliminary studies suggest that Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate exhibits anti-inflammatory properties, potentially by inhibiting cytokine production or modulating immune responses.

- Antitumor Effects : In vitro studies have shown that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an antitumor agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some research points to neuroprotective effects in models of neurodegeneration, suggesting that it may mitigate oxidative stress or enhance neuronal survival pathways .

Case Study 1: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis.

Case Study 2: Animal Models

In vivo studies using mouse models of inflammation showed that administration of the compound reduced edema and inflammatory markers compared to control groups. This suggests a promising therapeutic role in managing inflammatory diseases.

Research Findings Summary Table

Q & A

Q. What mechanistic insights explain the azetidine ring formation during synthesis?

- Methodological Answer : The key step involves nucleophilic attack of a lithiated 2,4-difluorophenyl species on tert-butyl 3-oxoazetidine-1-carboxylate. Density functional theory (DFT) studies suggest a six-membered transition state stabilized by chelation with THF. Subsequent ring closure proceeds via intramolecular SN2 displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.